molecular formula C22H23ClN4O4 B2673763 (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034618-27-2

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2673763
CAS RN: 2034618-27-2
M. Wt: 442.9
InChI Key: VLHIJHNFIOPECW-UHFFFAOYSA-N
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Description

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Synthesis

Research on compounds with similar structural characteristics often focuses on their synthesis, crystal structure, and potential for modification to explore various biological or chemical properties. For instance, studies on isomorphous structures and their obeyance of the chlorine-methyl exchange rule highlight the significance of substituent effects on molecular configuration and potential reactivity (V. Rajni Swamy et al., 2013) here. Another study discusses the microwave-assisted synthesis of pyrazoline derivatives, emphasizing the method's efficiency in yielding compounds with potential anti-inflammatory and antibacterial properties (P. Ravula et al., 2016) here.

Potential Applications in Antimicrobial and Anticancer Research

Several studies have explored the antimicrobial and anticancer activities of compounds structurally similar to the query molecule. For example, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities, demonstrating significant potential against certain strains and cancer cell lines (H. Hafez et al., 2016) here. Another study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents shows promising results in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021) here.

Molecular Interaction and Docking Studies

The interaction of compounds with biological targets through molecular docking studies offers insights into their potential therapeutic applications. A study on the molecular interaction of a cannabinoid receptor antagonist highlights the importance of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models in understanding compound-receptor interactions (J. Shim et al., 2002) here.

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-26-19(11-18(25-26)16-10-14(29-2)4-5-20(16)30-3)22(28)27-9-7-15(13-27)31-21-6-8-24-12-17(21)23/h4-6,8,10-12,15H,7,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHIJHNFIOPECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.